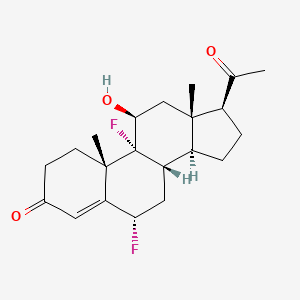

6alpha,9-Difluoro-11beta-hydroxy progesterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

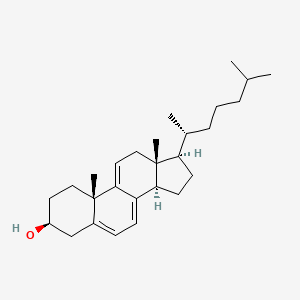

6alpha,9-Difluoro-11beta-hydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Metabolite Identification and Analysis

Identification of Monohydroxy Progesterones

A study by Lisurek et al. (2004) utilized high-performance liquid chromatography and mass spectrometry to identify monohydroxy progesterone metabolites, highlighting the significance of these metabolites in pharmaceutical research (Lisurek et al., 2004).

Progesterone Hydroxylation by Trichoderma Species

Research by Elkadi and Mostafa (2004) explored the hydroxylation of progesterone, including the production of derivatives like 6beta, 11alpha-hydroxyprogesterone, by various Trichoderma species, indicating the potential for bioconversion processes in steroid chemistry (Elkadi & Mostafa, 2004).

Progesterone Metabolism in Bacillus stearothermophilus

A study by Al-Awadi et al. (2001) investigated the transformation of progesterone by Bacillus stearothermophilus, including the production of 6alpha-hydroxyprogesterone, which contributes to understanding the microbial metabolism of steroids (Al-Awadi et al., 2001).

Progesterone Metabolism in Human Leukemic Cells

Research by Suzuki et al. (2002) on progesterone metabolism in human leukemic monoblast U937 cells revealed insights into the bioactive properties of sex steroids, particularly in relation to the immune system (Suzuki et al., 2002).

Enzymatic Activity and Metabolite Function

Progesterone Metabolites in Breast Cancer

Wiebe's (2006) study on progesterone metabolites in breast cancer highlighted the crucial roles that various progesterone-derived compounds play in cancer biology, including their impact on cell proliferation and apoptosis (Wiebe, 2006).

Enzyme-Mediated Protection Against Progesterone in the Kidney

Quinkler et al. (2001) discussed how enzymes in the kidney can inactivate progesterone to protect the mineralocorticoid receptor, demonstrating the interplay between hormones and renal physiology (Quinkler et al., 2001).

Molecular Interactions of Progesterone Derivatives

A study by Bratoeff et al. (2003) on progesterone derivatives explored their potential as inhibitors and their interactions with receptors, providing insights into the development of new therapeutic agents (Bratoeff et al., 2003).

Progesterone Metabolism and Blood Pressure Regulation

Research by Quinkler and Diederich (2004) examined the role of progesterone metabolism in renal blood pressure regulation, shedding light on the hormonal influences on hypertension (Quinkler & Diederich, 2004).

Endocrine Disrupting Effects of Marijuana on Progesterone Metabolism

Watanabe et al. (2005) investigated how marijuana extracts can affect progesterone metabolism, providing insights into the complex interactions between drugs and endocrine function (Watanabe et al., 2005).

Biotransformation of Steroids by Microorganisms

Janeczko et al. (2009) explored the biotransformation of steroids, including progesterone, by Chaetomium sp. KCH 6651, contributing to the understanding of microbial steroid bioconversion (Janeczko et al., 2009).

properties

CAS RN |

66211-95-8 |

|---|---|

Product Name |

6alpha,9-Difluoro-11beta-hydroxy progesterone |

Molecular Formula |

C21H28F2O3 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,17S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h8,13-15,17-18,26H,4-7,9-10H2,1-3H3/t13-,14+,15+,17+,18+,19-,20+,21+/m1/s1 |

InChI Key |

GAMLTIKHOQMWBH-WHDPAWKTSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C |

SMILES |

CC(=O)C1CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C |

Other CAS RN |

66211-95-8 |

Origin of Product |

United States |

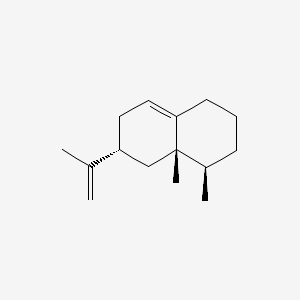

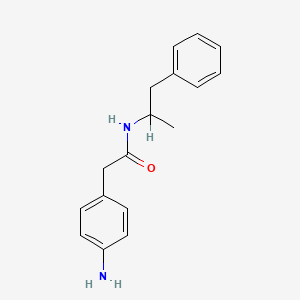

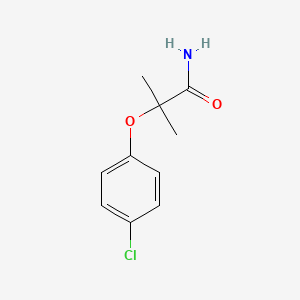

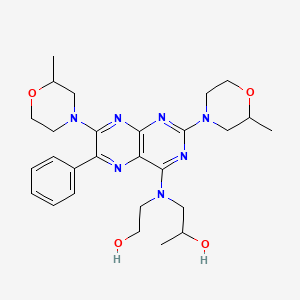

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoindolo[1,2-b]quinazolin-12(10h)-one](/img/structure/B1197452.png)